4-Ethyl-1,2-oxazol-5-amine
Overview
Description
Oxazoles are a type of five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom . They are important intermediates in the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
Oxazolines, which can be converted into oxazoles, can be synthesized at room temperature in a stereospecific manner from β-hydroxy amides using Deoxo-Fluor® . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, and carbonyl compounds .
Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom .
Chemical Reactions Analysis
The oxidative aromatization of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .
Physical And Chemical Properties Analysis
Oxazoles are stable compounds. They were first prepared in 1947 and have a boiling point of 69 °C .
Scientific Research Applications
Synthesis and Pharmaceutical Significance
4-Ethyl-1,2-oxazol-5-amine is an integral compound within the broader class of oxazoles, which are of significant interest in synthetic chemistry and pharmaceutical research due to their structural and functional diversity. The literature reveals various applications of oxazoles and related compounds in the development of pharmaceutical agents, highlighting their versatility and potential in medicinal chemistry.
Synthetic Utility in Heterocyclic Compound Formation : Oxazoles, including derivatives like 4-Ethyl-1,2-oxazol-5-amine, serve as precursors in synthesizing a wide array of heterocyclic compounds. These include cyclic imines, which are pivotal in developing pharmaceuticals featuring N-heterocyclic motifs found in natural products and drug compounds. The utility of oxazoles in facilitating the synthesis of peptide moieties connected to N-heterocycles underscores their importance in drug discovery and development processes (Nazeri et al., 2020).
Role in Asymmetric Catalysis : Compounds containing the oxazoline ring, akin to the structural framework of 4-Ethyl-1,2-oxazol-5-amine, are extensively used in asymmetric catalysis. These compounds derive from chiral amino alcohols and are pivotal in a variety of metal-catalyzed transformations, highlighting their critical role in creating enantiomerically enriched products, which is a fundamental aspect of pharmaceutical synthesis (Hargaden & Guiry, 2009).
Therapeutic Potential of Oxazole Derivatives : The oxazole scaffold, including derivatives such as 4-Ethyl-1,2-oxazol-5-amine, is noted for its presence in various natural and synthetic pharmacologically active molecules. These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This has attracted considerable interest in exploiting the oxazole framework for designing and developing new therapeutic agents, underscoring the scaffold's versatility and potential in medicinal chemistry (Kaur et al., 2018).
Future Directions
properties
IUPAC Name |
4-ethyl-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-4-3-7-8-5(4)6/h3H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWIUXDOHJUCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(ON=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,2-oxazol-5-amine | |
CAS RN |
1249965-64-7 | |
Record name | 4-ethyl-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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